molecular formula C11H20O3 B8586666 Cyclooctyl ethyl carbonate CAS No. 61699-39-6

Cyclooctyl ethyl carbonate

Cat. No. B8586666
M. Wt: 200.27 g/mol
InChI Key: FKROQROOPWUVLK-UHFFFAOYSA-N
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Patent
US04033993

Procedure details

The product was obtained similarly as in Example 1 by reacting cyclooctanol with ethyl chloroformate and a colorless liquid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[C:11](=[O:12])([O:9][CH:1]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained similarly as in Example 1
CUSTOM
Type
CUSTOM
Details
a colorless liquid was obtained

Outcomes

Product
Name
Type
Smiles
C(OCC)(OC1CCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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